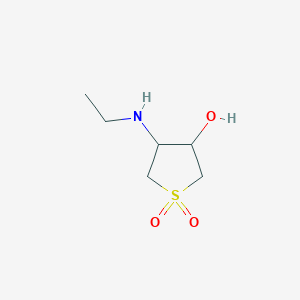

4-(ethylamino)-1,1-dioxothiolan-3-ol

Description

4-(Ethylamino)-1,1-dioxothiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene ring system with two sulfonyl oxygen atoms (1,1-dioxo group) and an ethylamino substituent at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfone group and basicity from the ethylamino moiety.

Propriétés

IUPAC Name |

4-(ethylamino)-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-2-7-5-3-11(9,10)4-6(5)8/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUFFWJIYMWWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CS(=O)(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424378 | |

| Record name | 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66335-84-0 | |

| Record name | 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 4-(ethylamino)-1,1-dioxothiolan-3-ol involves several steps. One common synthetic route includes the reaction of tetrahydrothiophene with ethylamine under controlled conditions to introduce the ethylamino group. The hydroxyl group is then introduced through a subsequent reaction, and the final step involves the oxidation of the sulfur atom to form the 1,1-dioxide functional group. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Analyse Des Réactions Chimiques

4-(ethylamino)-1,1-dioxothiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can target the 1,1-dioxide group, potentially converting it back to a sulfide.

Substitution: The ethylamino and hydroxyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

4-(ethylamino)-1,1-dioxothiolan-3-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(ethylamino)-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The 1,1-dioxide group is known to influence the compound’s reactivity and stability, affecting its overall behavior in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzymatic processes and cellular signaling.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Thiolan-Dioxide Ring

The ethylamino group in 4-(ethylamino)-1,1-dioxothiolan-3-ol can be contrasted with other substituents in structurally related compounds:

Key Findings :

- The ethylamino group balances hydrophilicity and lipophilicity, making it suitable for systemic bioavailability in pharmaceuticals.

- Phenethylamino analogs exhibit enhanced membrane permeability due to aromaticity, favoring blood-brain barrier penetration .

- Hydrazinyl derivatives, while reactive, pose safety concerns, as seen in stringent handling guidelines (e.g., oxygen administration for inhalation exposure) .

Variations in the Core Ring Structure

The 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) ring can be compared to related sulfur-oxygen heterocycles:

Key Findings :

- The 1,1-dioxothiolan ring provides greater polarity and hydrogen-bonding capacity compared to 1,3,2-dioxathiolane derivatives, influencing solubility and crystallinity .

- Compounds like Metoprolol impurities demonstrate that replacing the sulfone group with ether or alcohol functionalities reduces oxidative stability but enhances metabolic clearance .

Functional Group Interactions and Bioactivity

Ethylamino derivatives are compared to methylamino and diethylamino analogs:

Key Findings :

- Methylamino groups (e.g., in thiophene derivatives) offer smaller steric profiles, favoring enzymatic interactions .

- Diethylamino groups, as in Diethylaminoethanol, increase basicity and surfactant behavior but raise toxicity concerns (e.g., permissible exposure limits in occupational settings) .

Activité Biologique

4-(ethylamino)-1,1-dioxothiolan-3-ol, with the molecular formula C6H11N O3S, is a compound characterized by its thiolane ring structure containing a dioxo group and an ethylamino substituent. This unique configuration contributes to its diverse biological activities, which have been the subject of various research studies. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The structural features of 4-(ethylamino)-1,1-dioxothiolan-3-ol are significant in determining its biological activity. The presence of sulfur and nitrogen atoms enhances its reactivity and solubility in biological systems. The compound's ethylamino substitution is particularly noteworthy as it may influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that 4-(ethylamino)-1,1-dioxothiolan-3-ol exhibits notable antimicrobial activity. Similar compounds have been shown to possess efficacy against various pathogens:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3S,4S)-4-amino-1,1-dioxothiolan-3-ol | Similar dioxothiolan structure | Antimicrobial activity |

| 2-thiazolidinone derivatives | Contains sulfur and nitrogen | Antidiabetic properties |

| 5-methylthiazolidine-2,4-dione | Similar ring structure | Antimicrobial and anticancer effects |

The unique combination of functional groups in 4-(ethylamino)-1,1-dioxothiolan-3-ol may lead to distinct biological activities not observed in other derivatives.

The mechanism by which 4-(ethylamino)-1,1-dioxothiolan-3-ol exerts its antimicrobial effects involves interaction with microbial cell membranes or intracellular targets. The dioxo group may play a role in disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 4-(ethylamino)-1,1-dioxothiolan-3-ol:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Assessment : In vitro assays indicated that 4-(ethylamino)-1,1-dioxothiolan-3-ol displayed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising avenue for anticancer drug development.

Comparative Analysis with Similar Compounds

The biological activity of 4-(ethylamino)-1,1-dioxothiolan-3-ol can be contrasted with other related compounds:

| Compound | Structural Features | Notable Activities |

|---|---|---|

| (3S,4S)-4-amino-1,1-dioxothiolan-3-ol | Dioxothiolan structure | Antimicrobial |

| 2-thiazolidinone derivatives | Sulfur and nitrogen presence | Antidiabetic |

| 5-methylthiazolidine-2,4-dione | Dioxo group | Anticancer |

This comparative analysis underscores the unique properties of 4-(ethylamino)-1,1-dioxothiolan-3-ol that may enhance its solubility and reactivity compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.